An In-depth Technical Guide to 3,5-Dibromopyridine-4-carbaldehyde
An In-depth Technical Guide to 3,5-Dibromopyridine-4-carbaldehyde
CAS Number: 70201-42-2
This document provides a comprehensive technical overview of 3,5-Dibromopyridine-4-carbaldehyde, a key heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Information
3,5-Dibromopyridine-4-carbaldehyde is a halogenated pyridine derivative featuring two bromine atoms and an aldehyde functional group. This substitution pattern makes it a versatile intermediate for introducing the pyridine scaffold into more complex molecules through various cross-coupling and condensation reactions.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 70201-42-2[1][2][3][4] |
| Molecular Formula | C₆H₃Br₂NO[2][3][4] |
| Molecular Weight | 264.90 g/mol [4] |
| IUPAC Name | 3,5-dibromopyridine-4-carbaldehyde[2][3] |
| Synonyms | 3,5-Dibromo-4-pyridinecarboxaldehyde, 3,5-Dibromoisonicotinaldehyde, 3,5-Dibromo-4-formylpyridine[3] |
| InChI Key | WPBYVMDYYFWYAY-UHFFFAOYSA-N[2][3] |
| SMILES | O=Cc1c(Br)cncc1Br[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid |
| Color | Pale Yellow to Light Yellow |
| Melting Point | 118-122 °C (lit.)[1] |
| Boiling Point | 278.1±35.0 °C (Predicted) |
| Density | 2.090±0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform and Methanol.[1] Easily soluble in water and miscible with organic solvents.[1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |
Safety and Handling
3,5-Dibromopyridine-4-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information
| Category | Description |
| Signal Word | Danger |
| Pictograms | GHS06 (Toxic) |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Hazard Class | 6.1 |
| Packing Group | III |
Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[5]
Experimental Protocols
This section details a common synthetic route for the preparation of 3,5-Dibromopyridine-4-carbaldehyde from 3,5-Dibromopyridine.
Protocol: Synthesis via Ortho-Lithiation and Formylation
This method involves the deprotonation of 3,5-dibromopyridine at the 4-position using a strong base, followed by quenching with a formylating agent.
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 eq)
-
Methyl formate (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add n-butyllithium solution in hexanes (1.2 eq) dropwise, maintaining the temperature at 0 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.[1]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]
-
In a separate flask, dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF.[1]
-
Add the solution of 3,5-dibromopyridine dropwise to the cold LDA solution at -78 °C. Stir the mixture for 30 minutes.[1]
-
Add methyl formate (2.0 eq) to the reaction mixture and continue stirring at -78 °C for another 30 minutes.[1]
-
Allow the reaction to slowly warm to room temperature.[1]
-
Quench the reaction by adding a saturated sodium bicarbonate solution.[1]
-
Extract the product with ethyl acetate (3x).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to yield 3,5-dibromopyridine-4-carbaldehyde as a light yellow solid.[1]
Applications in Synthesis
3,5-Dibromopyridine-4-carbaldehyde serves as a crucial intermediate in the synthesis of various functionalized pyridine derivatives, which are prevalent in pharmaceuticals and materials science. The aldehyde group provides a handle for transformations such as Wittig reactions, reductive aminations, and condensations, while the bromine atoms are ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Its utility includes being an intermediate for synthesizing insecticides and for use in textiles to improve the stiffness of cotton fabrics.[1]
Visualized Workflows and Relationships
Diagram 1: Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 3,5-Dibromopyridine-4-carbaldehyde as described in the experimental protocol.
Caption: Synthetic workflow for 3,5-Dibromopyridine-4-carbaldehyde.
Diagram 2: Role as a Chemical Intermediate
This diagram shows the logical relationship of 3,5-Dibromopyridine-4-carbaldehyde as a versatile intermediate, highlighting its reactive sites and potential downstream applications.
Caption: Reactivity and role as a versatile chemical intermediate.
References
- 1. 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2 [chemicalbook.com]
- 2. 3,5-DIBROMOPYRIDINE-4-CARBALDEHYDE | CAS 70201-42-2 [matrix-fine-chemicals.com]
- 3. 3,5-Dibromo-4-pyridinecarboxaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 3,5-Dibromopyridine-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
